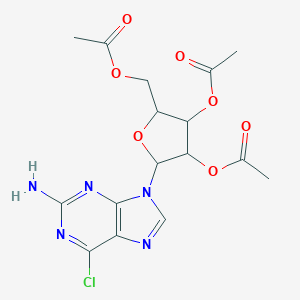

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-Amino-6-chlor-9H-purin-9-yl)tetrahydrofuran-3,4-diyldiacetat

Übersicht

Beschreibung

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, also known as (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, is a useful research compound. Its molecular formula is C16H18ClN5O7 and its molecular weight is 427.8 g/mol. The purity is usually 95%.

The exact mass of the compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Studien zur intramolekularen Wasserstoffbrückenbindung

Diese Verbindung wurde in Studien zur intramolekularen Wasserstoffbrückenbindung in N6-substituierten 2-Chloroadenosinen verwendet . Die NMR-Spektren von N6-substituierten 2-Chloroadenosinen zeigten zwei Formen, und es wurde angenommen, dass die Mini-Form durch die Bildung einer intramolekularen Wasserstoffbrückenbindung zwischen dem N7-Atom des Purins und dem N6–CH-Proton des Substituenten entsteht .

Synthese neuer substituierter Adenosine

Die Verbindung wird bei der Synthese neuer substituierter Adenosine verwendet . Unter diesen Nukleosiden wurden wirksame Antimetaboliten und Adenosin-Rezeptoragonisten gefunden .

Enzymatische Synthese von 2′-Desoxyguanosin

2-Amino-6-chloropurin kann bei der enzymatischen Synthese von 2′-Desoxyguanosin verwendet werden .

Synthese von 9-Alkylpurinen

Diese Verbindung kann bei der Synthese von 9-Alkylpurinen verwendet werden .

Synthese von ®- und (S)-N-(2-Phosphonomethoxypropyl)derivaten

Sie kann bei der Synthese von ®- und (S)-N-(2-Phosphonomethoxypropyl)derivaten von Purin- und Pyrimidinbasen verwendet werden .

Antivirale Forschung

<a data-citationid="d2edd2e2-5668-012e-8e2c-a34238508869-

Wirkmechanismus

Target of Action

Similar purine nucleoside analogs are known to target various enzymes involved in dna synthesis .

Mode of Action

It is known that purine nucleoside analogs, which this compound is a part of, inhibit dna synthesis and induce apoptosis . This is achieved by the compound integrating into the DNA structure and disrupting the normal function of the DNA molecule .

Biochemical Pathways

Purine nucleoside analogs are known to affect pathways related to dna synthesis and apoptosis .

Pharmacokinetics

The compound is soluble in DCM, DMF, DMSO, EtOAc, MeOH , which may influence its absorption and distribution in the body.

Result of Action

The compound 2-Amino-6-chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine is known to have antiviral activity, particularly against hepatitis B and C, by nullifying the activity of viral polymerase crucial for viral expansion .

Action Environment

Biologische Aktivität

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a synthetic derivative of purine that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant research findings.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 393.35 g/mol. The compound features a tetrahydrofuran backbone and incorporates both acetoxymethyl and amino-purine functionalities. These structural components are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₅O₇ |

| Molecular Weight | 393.35 g/mol |

| CAS Number | 7387-57-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. The incorporation of the acetoxymethyl group and the amino-purine moiety is particularly significant as these groups influence the compound's interaction with biological targets.

The biological activity of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is primarily linked to its role as an adenosine receptor agonist. Adenosine receptors are implicated in various physiological processes including:

- Regulation of neurotransmission

- Modulation of inflammation

- Control of cell proliferation

Research indicates that compounds with purine structures can significantly influence adenosine receptor activity, which may lead to therapeutic applications in conditions such as cancer and cardiovascular diseases .

Case Studies

-

Adenosine Receptor Interaction :

A study explored the interaction of similar purine derivatives with the human A1 receptor (A1R). Results indicated that modifications in the purine structure enhanced receptor selectivity and potency . The compound under discussion was shown to exhibit favorable binding affinities compared to traditional adenosine analogs. -

Antitumor Activity :

In vitro studies have demonstrated that derivatives similar to (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate possess cytotoxic effects against various cancer cell lines. These effects are attributed to the inhibition of DNA synthesis and interference with cell cycle progression .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

- Potency at A1 Receptor : The compound exhibits enhanced potency at A1 receptors compared to its analogs. This suggests potential for use in therapies targeting conditions like heart arrhythmias and ischemia .

- Selectivity Profiles : Structure-activity relationship (SAR) studies indicate that specific substitutions on the purine ring can lead to improved selectivity for A1 over other adenosine receptor subtypes .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVGVJFVAKPFOZ-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.